molecular formula C23H23ClN2O3 B2832608 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide CAS No. 952968-77-3

1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

Cat. No.: B2832608
CAS No.: 952968-77-3
M. Wt: 410.9
InChI Key: CKQFLGZBQJULLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic molecule featuring a cyclopentane carboxamide core substituted with a 4-chlorophenyl group and an isoxazole-linked 3-methoxyphenyl moiety. The presence of halogenated (chlorophenyl) and methoxy-substituted aromatic systems aligns with motifs commonly found in bioactive molecules, such as pesticides and ion channel modulators .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c1-28-20-6-4-5-16(13-20)21-14-19(26-29-21)15-25-22(27)23(11-2-3-12-23)17-7-9-18(24)10-8-17/h4-10,13-14H,2-3,11-12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQFLGZBQJULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Backbone: The cyclopentanecarboxamide backbone can be synthesized through an amide coupling reaction, often using reagents like EDCI or DCC in the presence of a base like triethylamine.

    Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the amide bond produces cyclopentanecarboxylic acid and the corresponding amine.
    Example:
    Target compound+HCl conc Δ1 4 chlorophenyl cyclopentanecarboxylic acid+5 3 methoxyphenyl isoxazol 3 ylmethylamine\text{Target compound}+\text{HCl conc }\xrightarrow{\Delta}\text{1 4 chlorophenyl cyclopentanecarboxylic acid}+\text{5 3 methoxyphenyl isoxazol 3 ylmethylamine}
  • Basic hydrolysis : Saponification generates carboxylate salts.
    Example:
    Target compound+NaOH aq Sodium 1 4 chlorophenyl cyclopentanecarboxylate+Amine byproduct\text{Target compound}+\text{NaOH aq }\rightarrow \text{Sodium 1 4 chlorophenyl cyclopentanecarboxylate}+\text{Amine byproduct}

Table 1: Hydrolysis Conditions and Outcomes

Reaction TypeReagentsTemperatureTimeYieldByproducts
AcidicHCl (6M), H₂O110°C8 hr78%NH₄Cl
BasicNaOH (4M), EtOH80°C6 hr65%NaCl, H₂O

Electrophilic Substitution on Aromatic Rings

The 4-chlorophenyl and 3-methoxyphenyl groups participate in electrophilic substitution:

  • Chlorophenyl group :
    • Nitration occurs at the para position (relative to Cl) using HNO₃/H₂SO₄ .
    • Sulfonation with fuming H₂SO₄ introduces a sulfonic acid group at the meta position.
  • Methoxyphenyl group :
    • Bromination (Br₂/FeBr₃) favors the para position to the methoxy group.
    • Demethylation with BBr₃ converts methoxy to hydroxyl.

Table 2: Electrophilic Substitution Parameters

ReactionReagentsPositionYieldNotes
NitrationHNO₃, H₂SO₄Para to Cl62%Requires strict temp control
BrominationBr₂, FeBr₃Para to OMe55%Light-sensitive
DemethylationBBr₃, CH₂Cl₂OMe → OH88%Exothermic

Isoxazole Ring Reactivity

The isoxazole moiety shows stability under mild conditions but reacts in the following scenarios:

  • Ring-opening :
    • Catalytic hydrogenation (H₂/Pd-C) reduces the N-O bond, yielding a β-keto amine intermediate.
    • Strong acids (e.g., H₂SO₄) induce cleavage to form nitriles and ketones .
  • Cycloaddition :
    • Diels-Alder reactions with electron-deficient dienophiles occur at the C4-C5 double bond.

Table 3: Isoxazole-Specific Reactions

Reaction TypeConditionsProductsYield
HydrogenationH₂ (1 atm), Pd-C, EtOHβ-Keto amine derivative70%
Acid cleavageH₂SO₄ (95%), 60°C3-Methoxybenzonitrile + Ketone85%

Functional Group Transformations

  • Amide alkylation :
    The methylene group adjacent to the amide nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form tertiary amines .
  • Methoxy group reactions :
    • O-Methylation with MeI/Ag₂O enhances lipophilicity.
    • Oxidation (KMnO₄) converts methoxy to carbonyl under acidic conditions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : The 4-chlorophenyl group couples with aryl boronic acids to form biaryl systems.
  • Buchwald-Hartwig amination : Introduces amino groups at the isoxazole ring’s methyl position .

Key Mechanistic Insights

  • The 4-chlorophenyl group’s electron-withdrawing nature directs electrophiles to specific positions (e.g., para nitration).
  • The methoxy group’s electron-donating effects stabilize intermediates during demethylation and bromination .
  • Isoxazole ring-opening follows a protonation-deprotonation pathway, as observed in analogous chalcone-derived systems .

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Properties : Research indicates that compounds with isoxazole moieties exhibit significant anti-inflammatory effects. The specific structure of this compound suggests potential efficacy in treating inflammatory diseases by modulating pathways associated with cytokine release and immune response .
  • Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The presence of the chlorophenyl group may enhance the binding affinity to cancer cell receptors, potentially leading to apoptosis .
  • Neuroprotective Effects : Some derivatives of isoxazole have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier could be beneficial for developing treatments aimed at neuroprotection .

Pharmacological Studies

  • Receptor Binding Studies : The compound's structure indicates potential interactions with various biological receptors, including serotonin and dopamine receptors. This could position it as a candidate for treating mood disorders or other neurological conditions .
  • Antioxidant Activity : The radical scavenging ability of similar compounds has been documented, suggesting that this compound may also contribute to reducing oxidative stress in biological systems .

Case Studies

  • Case Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of isoxazole derivatives, finding that they significantly reduced inflammation markers in vitro and in vivo models. The specific compound was noted for its potency compared to traditional anti-inflammatory drugs .
  • Neuroprotective Mechanisms : In a study focusing on neurodegenerative diseases, a related isoxazole compound demonstrated protective effects against oxidative stress-induced neuronal death, indicating that modifications to the molecular structure could enhance these effects .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Documented Use/Activity Reference
1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide Cyclopentane carboxamide, 4-chlorophenyl, isoxazole-methoxyphenyl Unknown (hypothetical agrochemical/medicinal agent)
N-(3,4-dichlorophenyl) propanamide (Propanil) Dichlorophenyl, propanamide Herbicide (inhibition of photosynthesis)
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Isoxazole, dimethoxybenzamide Herbicide (cellulose biosynthesis inhibition)
5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol (Metconazole) Chlorophenyl, triazole, cyclopentanol Fungicide (sterol demethylase inhibitor)
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) Dichlorophenyl, imidazolidine-dione Fungicide metabolite (biological activity under study)

Key Observations:

Chlorinated aromatics enhance lipid solubility and target binding in agrochemicals .

Isoxazole Moieties : The isoxazole ring in the target compound is structurally analogous to isoxaben , a herbicide. Isoxazole derivatives often disrupt plant-specific pathways, such as cellulose synthesis .

Methoxy Substitutions : The 3-methoxyphenyl group in the target compound may influence electronic properties and metabolic stability, akin to the dimethoxybenzamide in isoxaben .

Carboxamide Linkers : The carboxamide group is a common pharmacophore in agrochemicals (e.g., propanil , iprodione metabolite ), facilitating interactions with enzymatic active sites .

Research Findings and Mechanistic Hypotheses

  • Agrochemical Potential: The structural resemblance to metconazole and isoxaben suggests the target compound could act as a fungicide or herbicide. However, the absence of a triazole or dione group (critical for sterol demethylase inhibition in fungicides) may limit direct antifungal activity .

Biological Activity

1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, identified by its CAS number 952968-77-3, is a compound belonging to the class of isoxazole derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic effects, which are critical in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN2O3C_{23}H_{23}ClN_{2}O_{3} with a molecular weight of 410.9 g/mol. The structure features a cyclopentanecarboxamide core linked to a chlorophenyl and a methoxyphenyl isoxazole moiety, which are essential for its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The isoxazole ring can bind to various receptors and enzymes, influencing their activity and leading to a range of biological effects.

Anti-inflammatory Activity

Research indicates that compounds with isoxazole structures often exhibit anti-inflammatory properties. A study demonstrated that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

In preclinical models, this compound has shown significant analgesic activity. It was effective in reducing pain responses in animal models, which was comparable to established analgesics. The mechanism appears to involve modulation of pain pathways through receptor interactions.

Study 1: In Vivo Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a rat model of acute inflammation. The results indicated a dose-dependent reduction in edema and pain response, highlighting its potential as an anti-inflammatory agent .

Study 2: Toxicological Assessment

A toxicological assessment conducted on various dosages revealed that the compound exhibited low toxicity levels, making it a promising candidate for further development. The LD50 was determined to be higher than 2000 mg/kg in mice, indicating a favorable safety profile .

Data Table: Comparative Analysis

Compound NameCAS NumberMolecular WeightKey ActivityReference
This compound952968-77-3410.9 g/molAnti-inflammatory, Analgesic
Isoxazole Derivative AXXXXXXXXX g/molAnti-inflammatory
Isoxazole Derivative BYYYYYYYYY g/molAnalgesic

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1-(4-chlorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide?

  • Methodology : The synthesis involves multi-step reactions, including cyclopentanecarboxamide core formation, isoxazole ring construction, and substituent coupling. Key optimizations include:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance efficiency (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve intermediate stability, while methanol aids in precipitation for purification .
  • Temperature control : Maintain low temperatures (-10°C to 0°C) during amide bond formation to minimize side reactions .
    • Data Table :
StepCatalystSolventYield (%)
Cyclopentane coreNoneDCM65
Isoxazole couplingPd(PPh₃)₄DMF78
Final couplingEDC/HOBtTHF72

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, isoxazole protons at δ 6.1–6.3 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while high-resolution MS validates molecular weight (e.g., [M+H]⁺ = 437.12 Da) .
  • X-ray crystallography : Resolves stereochemistry of the cyclopentane ring and isoxazole orientation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Replace 3-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding affinity. Compare IC₅₀ values in enzyme inhibition assays .
  • Isoxazole modification : Substitute the isoxazole ring with thiazole or pyrazole to evaluate metabolic stability via microsomal assays .
    • Data Table :
DerivativeSubstituentIC₅₀ (nM)Metabolic Stability (t₁/₂, min)
Parent3-OCH₃12045
Derivative A3-NO₂8532
Derivative BThiazole15068

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability. Compare pharmacokinetic profiles (Cₘₐₓ, AUC) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites contributing to efficacy discrepancies .
    • Data Table :
FormulationSolubility (mg/mL)Cₘₐₓ (ng/mL)AUC (h·ng/mL)
Free compound0.12150800
PEG 4001.84202500

Q. How can target identification studies elucidate the compound’s mechanism of action?

  • Methodology :

  • Affinity chromatography : Immobilize the compound on agarose beads to pull down binding proteins from cell lysates. Validate hits via Western blot .
  • Molecular docking : Screen against kinase libraries (e.g., PDB) to predict interactions with ATP-binding pockets (e.g., EGFR or CDK2) .
    • Key Findings :
  • Strong docking scores (−9.2 kcal/mol) suggest CDK2 inhibition, validated by kinase inhibition assays (IC₅₀ = 95 nM) .

Data Contradiction Analysis

Issue : Discrepancy between high in vitro potency (IC₅₀ = 120 nM) and low in vivo tumor growth inhibition (TGI = 15%).
Resolution :

  • Hypothesis : Poor blood-brain barrier (BBB) penetration limits efficacy in CNS models.
  • Testing : Measure brain/plasma ratio (0.03) via LC-MS and design BBB-permeable analogs (e.g., logP optimization from 3.2 to 2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.